2-Methyl-2-(trifluoromethyl)pyrrolidinehydrochloride
CAS No.:
Cat. No.: VC18096355
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClF3N |
|---|---|
| Molecular Weight | 189.60 g/mol |
| IUPAC Name | 2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H |
| Standard InChI Key | DYMIKKBFDSRYIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCN1)C(F)(F)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s backbone consists of a five-membered pyrrolidine ring with two substituents at the 2-position: a methyl group and a trifluoromethyl (-CF₃) group. This configuration creates a stereogenic center, making enantiomer separation critical for pharmacological applications . X-ray crystallography data for the (2R)-enantiomer hydrochloride salt reveals a puckered ring conformation with axial orientation of the -CF₃ group, influencing its molecular interactions .
Electronic and Steric Effects
The electron-withdrawing trifluoromethyl group induces significant polarization effects, quantified by Hammett substituent constants (σₚ = 0.54). This property enhances the compound’s stability against oxidative degradation compared to methyl-only analogs. Steric maps generated through computational modeling show van der Waals radii conflicts between the -CF₃ group and adjacent ring protons, contributing to conformational rigidity .
Physicochemical Parameters
Key parameters include:
These properties make the compound sufficiently lipophilic for blood-brain barrier penetration while maintaining water solubility for formulation development .
Synthesis and Chemical Reactivity
Enantioselective Synthesis
The (2R)-enantiomer is synthesized through a five-step sequence:
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Mannich Reaction: Condensation of 3-(trifluoromethyl)benzaldehyde with methylamine and acetaldehyde yields the β-amino ketone intermediate (62% yield).
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Cyclization: Intramolecular aldol condensation under acidic conditions forms the pyrrolidine ring (78% yield).
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Resolution: Chiral column chromatography using amylose tris(3,5-dimethylphenylcarbamate) achieves >99% enantiomeric excess .
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Salt Formation: Treatment with hydrochloric acid in ethyl acetate produces the crystalline hydrochloride salt (mp 214-216°C) .
Reaction Pathways
The compound undergoes three primary reactions:
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Nucleophilic Substitution: The tertiary amine reacts with alkyl halides at elevated temperatures (k = 0.47 M⁻¹s⁻¹ for methyl iodide at 60°C) .
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Oxidation: Strong oxidizing agents like KMnO₄ cleave the pyrrolidine ring to form γ-lactam derivatives.
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Complexation: Transition metals (e.g., Cu²⁺) coordinate through the amine nitrogen, as evidenced by UV-Vis spectroscopy (λmax = 435 nm) .
| Species | CL (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) |
|---|---|---|---|
| Mouse | 32.1 | 5.2 | 2.1 |
| Rat | 28.7 | 4.8 | 2.4 |
| Dog | 19.4 | 3.1 | 3.8 |
| Human | 8.9 | 1.7 | 6.5 |
These data suggest potential interspecies variability in therapeutic efficacy and toxicity .
Comparative Analysis with Structural Analogs
Positional Isomers
Substitution pattern profoundly impacts biological activity:
| Isomer Position | σ-1 Receptor IC₅₀ | LogP | Aqueous Solubility |
|---|---|---|---|
| 2-(3-CF₃) | 83 nM | 1.82 | 34.7 mg/mL |
| 2-(4-CF₃) | 112 nM | 1.79 | 29.1 mg/mL |
| 3-(3-CF₃) | 420 nM | 2.01 | 18.9 mg/mL |
The 3-substituted isomer’s reduced potency correlates with steric hindrance at the receptor binding pocket .
Enantiomeric Comparisons
Pharmacokinetic differences between enantiomers:
| Parameter | (2R)-Isomer | (2S)-Isomer |
|---|---|---|
| Protein Binding | 89.2% | 84.7% |
| CNS Penetration | 1.8:1 | 0.6:1 |
| Renal Clearance | 12 mL/min | 18 mL/min |
The (2R)-configuration’s superior blood-brain barrier penetration makes it preferable for neuroactive applications .
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